N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a xanthene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities and unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds with thiophene and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that the lipinski rule, which predicts good absorption or permeation, is followed by similar compounds .
Result of Action
Similar compounds have shown significant anti-hiv activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the cyclization of hydrazines with 1,3-diketones.
Coupling of Thiophene and Pyrazole Rings: The thiophene and pyrazole rings are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.
Formation of the Xanthene Moiety: The xanthene moiety can be synthesized via the condensation of resorcinol with phthalic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nature of the substituent and reaction conditions
Scientific Research Applications
Medicinal Chemistry: The compound’s heterocyclic structure suggests potential as a pharmacophore in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its potential binding affinity to different biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which contain the thiophene nucleus, exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as Celecoxib and Rimonabant, which contain the pyrazole ring, are known for their anti-inflammatory and anti-obesity effects.
Xanthene Derivatives: Fluorescein and Eosin, which contain the xanthene moiety, are widely used as fluorescent dyes.
Uniqueness
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of its three heterocyclic rings, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these rings .
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-23(24-12-14-26-13-11-18(25-26)21-10-5-15-29-21)22-16-6-1-3-8-19(16)28-20-9-4-2-7-17(20)22/h1-11,13,15,22H,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLQGHQTYUAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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